molecular formula C22H13ClN2O2S B5115243 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B5115243
M. Wt: 404.9 g/mol
InChI Key: DBVIOTKATZSECY-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzoxazole ring, a benzothiophene ring, and a carboxamide group

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2O2S/c23-19-15-8-1-4-11-18(15)28-20(19)21(26)24-14-7-5-6-13(12-14)22-25-16-9-2-3-10-17(16)27-22/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVIOTKATZSECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Formation of Benzothiophene Ring: The benzothiophene ring is often synthesized via cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Coupling Reactions: The benzoxazole and benzothiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.

    Amidation: The final step involves the amidation of the coupled product with a suitable amine to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide, leading to amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit tyrosine kinases, which are crucial for cell signaling and cancer cell growth . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the downstream signaling pathways that promote cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(benzimidazol-2-yl)phenyl]amine: Similar in structure but with a benzimidazole ring instead of a benzoxazole ring.

    N-[3-(benzoxazol-2-yl)phenyl]amine: Lacks the benzothiophene and carboxamide groups.

    3-chloro-1-benzothiophene-2-carboxamide: Similar but without the benzoxazole ring.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is unique due to its combination of benzoxazole and benzothiophene rings, which confer specific electronic and steric properties that can enhance its biological activity and specificity compared to other similar compounds.

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